molecular formula C15H20F2O B8607568 1-(2,3-Difluorophenyl)-4-propylcyclohexanol

1-(2,3-Difluorophenyl)-4-propylcyclohexanol

Cat. No.: B8607568
M. Wt: 254.31 g/mol
InChI Key: NPPZDLNGYJVMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)-4-propylcyclohexanol is a useful research compound. Its molecular formula is C15H20F2O and its molecular weight is 254.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20F2O

Molecular Weight

254.31 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-4-propylcyclohexan-1-ol

InChI

InChI=1S/C15H20F2O/c1-2-4-11-7-9-15(18,10-8-11)12-5-3-6-13(16)14(12)17/h3,5-6,11,18H,2,4,7-10H2,1H3

InChI Key

NPPZDLNGYJVMRX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(C2=C(C(=CC=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Difluorobenzene (29) (58.8 g) and THF (500 ml) were put in a reaction vessel under a nitrogen atmosphere, and cooled to −73° C. s-Butyllithium (1.03 M, in a n-hexane and cyclohexane solution; 500.0 ml) was added dropwise thereto in the temperature range of −74° C. to −65° C., and the mixture was stirred for another 2 hours. Subsequently, 4-propylcyclohexanone (30) (72.2 g) in a THF (200 ml) solution was added dropwise thereto in the temperature range of −76° C. to −65° C., and the stirring was continued for another 20 hours while the mixture was allowed to return to 25° C. Then, the reaction mixture was poured into a vessel containing ammonium chloride (55.1 g) and ice-water (1,000 ml), and mixed. Toluene (1500 ml) was added thereto and the mixture was allowed to separate into organic and aqueous phases, and then an extractive operation was carried out. The organic phase was fractionated, and washed sequentially with water and a saturated aqueous solution of sodium hydrogencarbonate and brine, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, giving 119.6 g of 1-(2,3-difluorophenyl)-4-propylcyclohexanol (31). The compound (31) was yellow oil.
Quantity
58.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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72.2 g
Type
reactant
Reaction Step Three
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Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
55.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Five
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solvent
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0 (± 1) mol
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